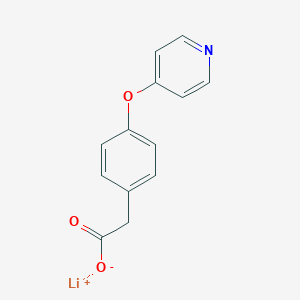

Lithium;2-(4-pyridin-4-yloxyphenyl)acetate

Description

Lithium;2-(4-pyridin-4-yloxyphenyl)acetate is a chemical compound with the molecular formula C13H11NO3Li It is known for its unique structure, which includes a lithium ion coordinated to a 2-(4-pyridin-4-yloxyphenyl)acetate moiety

Properties

IUPAC Name |

lithium;2-(4-pyridin-4-yloxyphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3.Li/c15-13(16)9-10-1-3-11(4-2-10)17-12-5-7-14-8-6-12;/h1-8H,9H2,(H,15,16);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMYJRSVVHNBPZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC(=CC=C1CC(=O)[O-])OC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10LiNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;2-(4-pyridin-4-yloxyphenyl)acetate typically involves the reaction of 2-(4-pyridin-4-yloxyphenyl)acetic acid with a lithium salt. One common method is the reaction of the acid with lithium hydroxide in an aqueous medium, followed by crystallization to obtain the desired product. The reaction conditions often include:

Temperature: Room temperature

Solvent: Water or an aqueous solution

Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium;2-(4-pyridin-4-yloxyphenyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, with conditions varying based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

Lithium;2-(4-pyridin-4-yloxyphenyl)acetate serves as a reagent in organic synthesis. It is particularly useful in forming complex molecules through various reactions such as oxidation, reduction, and substitution.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, hydrogen peroxide | Carboxylic acids, ketones |

| Reduction | Sodium borohydride, lithium aluminum hydride | Alcohols, amines |

| Substitution | Halogens, nucleophiles | Diverse derivatives |

Biology

Research indicates that this compound may possess significant biological activities. Studies have focused on its potential antimicrobial and anticancer properties:

- Antimicrobial Activity : Evaluated against various pathogens with promising results.

- Anticancer Properties : Investigated for its ability to inhibit cancer cell proliferation in vitro.

Medicine

Ongoing research aims to explore the therapeutic potential of this compound in treating various diseases. Its unique structure allows it to interact with biological systems effectively:

- Therapeutic Agent : Potential applications in neuropsychiatric disorders due to lithium's known mood-stabilizing effects.

Industry

In industrial settings, this compound is utilized in the development of new materials and as a catalyst in specific chemical processes. Its properties facilitate efficient reactions that are essential in manufacturing.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on MCF-7 breast cancer cells. The compound demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another study, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated significant antimicrobial activity, highlighting its potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of Lithium;2-(4-pyridin-4-yloxyphenyl)acetate involves its interaction with specific molecular targets. The lithium ion can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also interact with cellular pathways, influencing processes such as cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

Lithium acetate: A simpler lithium salt with different reactivity and applications.

2-(4-pyridin-4-yloxyphenyl)acetic acid: The parent acid of the compound, used in similar research applications.

Lithium carbonate: Commonly used in medicine, particularly for the treatment of bipolar disorder.

Uniqueness

Lithium;2-(4-pyridin-4-yloxyphenyl)acetate is unique due to its specific structure, which combines the properties of lithium ions with the reactivity of the 2-(4-pyridin-4-yloxyphenyl)acetate moiety. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research.

Biological Activity

Lithium;2-(4-pyridin-4-yloxyphenyl)acetate, a compound featuring a lithium ion and a pyridine-derived moiety, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article synthesizes recent findings on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by:

- Lithium Ion : Known for its mood-stabilizing properties.

- Pyridine Ring : Contributes to the compound's interaction with biological targets.

- Phenylacetate Moiety : Enhances solubility and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine synthesis, which is essential for rapidly dividing cells such as cancer cells. This inhibition can lead to reduced proliferation of acute myelogenous leukemia (AML) cells, as demonstrated in various studies .

- Induction of Apoptosis : Studies indicate that this compound promotes apoptosis in cancer cells through the activation of intrinsic pathways. This was evidenced by increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells .

- Neuroprotective Effects : The compound also exhibits neuroprotective properties, potentially through modulation of neurotransmitter systems and reduction of oxidative stress . Lithium itself is known to influence signaling pathways that protect neurons from degeneration.

In Vitro Studies

A range of in vitro studies has explored the efficacy of this compound against various cancer cell lines. The following table summarizes key findings:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| THP-1 (AML) | 7.2 | DHODH inhibition | |

| Neuroblastoma | 15.0 | Apoptosis induction | |

| MCF-7 (Breast Cancer) | 10.5 | Cell cycle arrest |

In Vivo Studies

In vivo evaluations have confirmed the anti-cancer effects observed in vitro. For instance, xenograft models demonstrated significant tumor reduction when treated with this compound compared to controls .

Case Studies

- Acute Myelogenous Leukemia (AML) : In a study involving xenograft models, mice treated with this compound showed a marked decrease in tumor size and improved survival rates compared to untreated groups. The mechanism was linked to the compound's ability to induce differentiation and apoptosis in AML cells .

- Neurodegenerative Disorders : Clinical observations suggest that patients receiving lithium treatment for mood disorders exhibited lower rates of neurodegeneration, supporting the neuroprotective claims associated with this compound .

Safety Profile

The safety profile of this compound appears favorable based on preliminary studies. It exhibits low cytotoxicity towards non-cancerous cells while effectively targeting malignant ones . However, further clinical trials are necessary to fully establish its safety and efficacy.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing Lithium;2-(4-pyridin-4-yloxyphenyl)acetate?

- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the pyridinyloxy moiety can be introduced via condensation of 4-hydroxypyridine with a halogenated phenylacetic acid precursor under basic conditions. Subsequent neutralization with lithium hydroxide yields the lithium salt. Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical to avoid side reactions like hydrolysis of the ester intermediate .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodology :

- NMR : H and C NMR confirm the aromatic proton environment (e.g., pyridinyl protons at δ 7.5–8.5 ppm) and the acetate moiety (δ 3.5–4.0 ppm for CH).

- IR : Stretching frequencies for C=O (1700–1750 cm) and pyridine ring vibrations (1600–1650 cm) validate functional groups.

- X-ray crystallography : Resolves Li coordination geometry and hydrogen-bonding networks in the solid state .

Q. What role does lithium play in modulating the compound’s solubility and reactivity?

- Methodology : Lithium ions enhance solubility in polar solvents (e.g., water or ethanol) by forming stable ionic interactions with the carboxylate group. Comparative studies with Na/K salts can isolate Li-specific effects on conductivity or thermal stability. Electrochemical impedance spectroscopy (EIS) quantifies ion mobility differences .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and Li binding energetics?

- Methodology : Use hybrid functionals (e.g., PBE0 or B3LYP) with a plane-wave basis set (as implemented in VASP) to model the electronic structure. Key parameters include charge density distribution at the pyridinyloxy-acetate interface and Li adsorption energies. Validate computational results with XPS or UV-Vis spectroscopy .

Q. How do researchers resolve contradictions in experimental vs. computational data for this compound?

- Methodology :

- Step 1 : Cross-validate computational models (e.g., GGA vs. LDA approximations) using experimental lattice parameters from XRD.

- Step 2 : Analyze discrepancies in redox potentials via cyclic voltammetry (CV) and DFT-calculated HOMO/LUMO levels.

- Step 3 : Adjust pseudopotentials (e.g., PAW vs. ultrasoft) in simulations to better match observed ionic conductivities .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Accelerated aging studies : Expose the compound to pH 2–12 buffers at 40–80°C and monitor degradation via HPLC.

- Thermogravimetric analysis (TGA) : Identifies decomposition thresholds (>200°C).

- Microscopy : SEM/TEM detects morphological changes (e.g., crystallinity loss) under stress .

Q. How does the pyridinyloxy group influence biological interactions in vitro?

- Methodology :

- Molecular docking : Simulate binding affinities with target proteins (e.g., kinases) using AutoDock Vina.

- In vitro assays : Measure IC values in cell lines (e.g., cancer or inflammatory models) and correlate with substituent effects (e.g., electron-withdrawing groups on the pyridine ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.